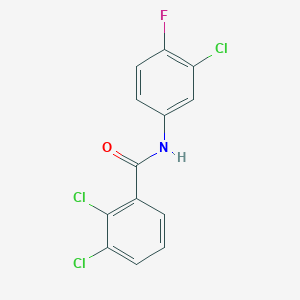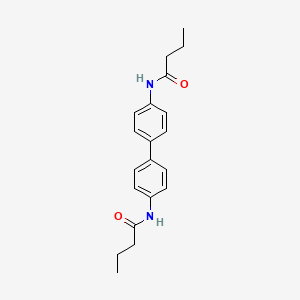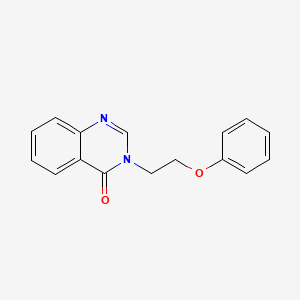![molecular formula C12H12Cl2N4O B5729658 N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as DPI 3290, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been shown to exhibit potent inhibitory effects on various enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the inhibition of various enzymes and proteins, including JNK, PKC, and CDK2. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in cellular stress responses, including apoptosis and inflammation. PKC is a family of serine/threonine kinases that play critical roles in various cellular processes, including cell proliferation and differentiation. CDK2 is a protein kinase that plays a critical role in the regulation of the cell cycle. By inhibiting these enzymes and proteins, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including JNK, PKC, and CDK2. These inhibitory effects can modulate various cellular processes and pathways, including cell proliferation, apoptosis, and inflammation. In addition, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential applications in neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its potent inhibitory effects on various enzymes and proteins. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders. However, one of the main limitations of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its poor solubility in water, which may limit its applications in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. One potential direction is the investigation of its potential applications in other diseases and disorders, including metabolic disorders and cardiovascular diseases. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential applications in scientific research. Finally, the investigation of its potential applications in combination therapy with other drugs and compounds may enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the reaction between 2,3-dichloroaniline and 1-methyl-1H-pyrazol-4-carbaldehyde in the presence of potassium carbonate and ethanol. The resulting intermediate is then reacted with N-methyl-N-(3-dimethylaminopropyl)amine and urea to yield N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including the c-Jun N-terminal kinase (JNK), protein kinase C (PKC), and cyclin-dependent kinase 2 (CDK2). These enzymes and proteins play critical roles in various cellular processes, including cell proliferation, apoptosis, and inflammation. Thus, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been investigated for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-18-7-8(6-16-18)5-15-12(19)17-10-4-2-3-9(13)11(10)14/h2-4,6-7H,5H2,1H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQWDPQRWZSQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)



![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)